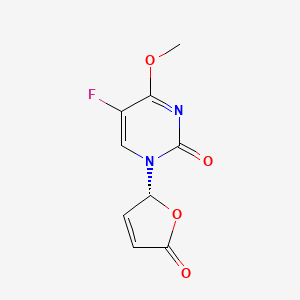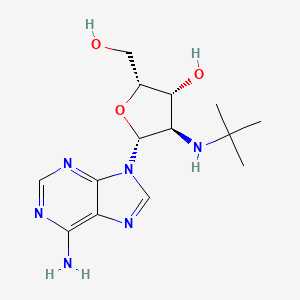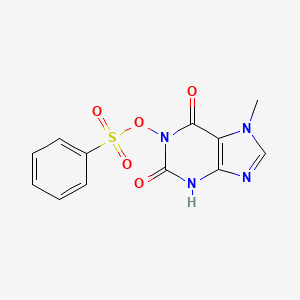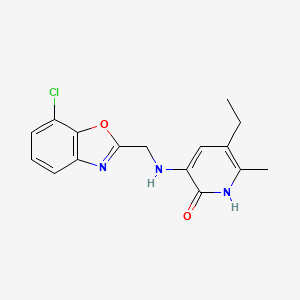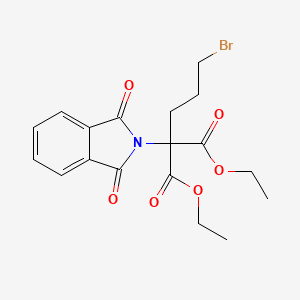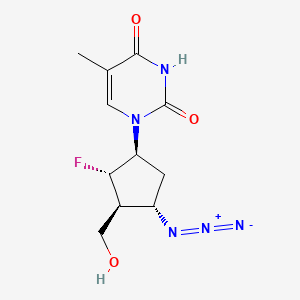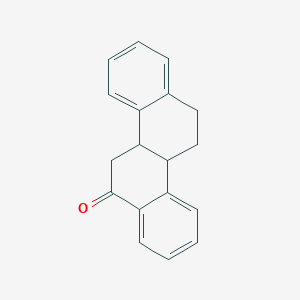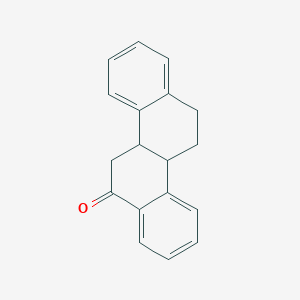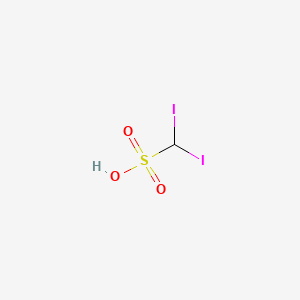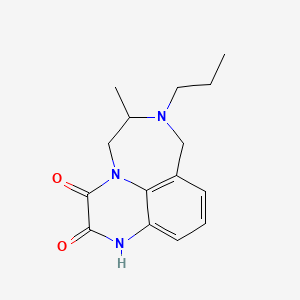
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- is a complex heterocyclic compound. It belongs to the class of benzodiazepines, which are known for their wide range of biological activities. This compound is characterized by its unique structure, which includes a pyrazine ring fused with a benzodiazepine core. The presence of multiple nitrogen atoms in its structure makes it a versatile scaffold for various chemical reactions and biological activities.
Métodos De Preparación
The synthesis of 1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- typically involves multiple steps. One common method starts with the selective acylation of a β-nitrogen atom, followed by condensation with isatoic anhydride. The final step involves cyclization using HATU/DIPEA to form the seven-member benzodiazepine ring . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- has a wide range of scientific research applications:
Chemistry: It serves as a versatile scaffold for the synthesis of new compounds with potential biological activities.
Biology: The compound is used in studies related to enzyme inhibition and protein binding.
Industry: The compound is used in the development of new materials and as a precursor for other chemical syntheses.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit certain enzymes and bind to proteins, thereby affecting various biological pathways. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, some derivatives of this compound have shown kinase inhibitory activity, which is crucial for their anticancer properties .
Comparación Con Compuestos Similares
1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione, 5,6,7,8-tetrahydro-6-methyl-7-propyl- can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazine-1,4-dione: Known for its antibacterial and antifungal activities.
Tricyclic benzodiazepine analogues: These compounds have shown potent inhibition effects on human DNA ligase and anticancer activities. The uniqueness of 1H-Pyrazino(3,2,1-jk)(1,4)benzodiazepine-2,3-dione lies in its specific structure, which allows for a wide range of chemical modifications and biological activities.
Propiedades
Número CAS |
136723-00-7 |
|---|---|
Fórmula molecular |
C15H19N3O2 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
12-methyl-11-propyl-1,4,11-triazatricyclo[7.4.1.05,14]tetradeca-5,7,9(14)-triene-2,3-dione |
InChI |
InChI=1S/C15H19N3O2/c1-3-7-17-9-11-5-4-6-12-13(11)18(8-10(17)2)15(20)14(19)16-12/h4-6,10H,3,7-9H2,1-2H3,(H,16,19) |
Clave InChI |
CCIDXHRGBIOSBB-UHFFFAOYSA-N |
SMILES canónico |
CCCN1CC2=C3C(=CC=C2)NC(=O)C(=O)N3CC1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


